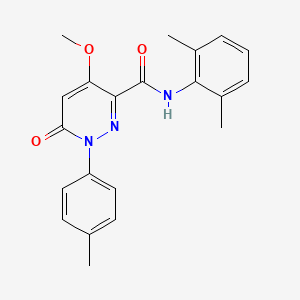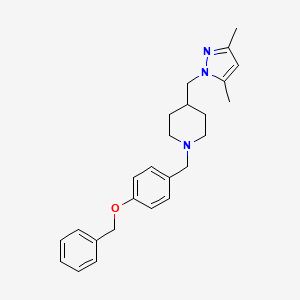![molecular formula C20H18FNO5 B2934556 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]-2-fluoroacetic acid CAS No. 2375268-61-2](/img/structure/B2934556.png)
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]-2-fluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. The fluorene moiety is attached to a carbonyl group, which is further linked to an azetidine ring. Azetidine is a four-membered heterocyclic compound with one nitrogen atom. The presence of a hydroxy group on the azetidine ring and a fluoroacetic acid moiety could suggest that this compound has some biological activity, but without specific studies, it’s hard to say for sure .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic system. The fluorene moiety is likely to be planar due to the conjugated system, while the azetidine ring would have a puckered conformation. The presence of the fluoroacetic acid group could also introduce additional stereochemistry .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorene moiety, the azetidine ring, and the fluoroacetic acid group. The fluorene moiety could undergo electrophilic aromatic substitution reactions, while the azetidine ring could be involved in ring-opening reactions. The fluoroacetic acid group could act as a weak acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorene moiety could make it relatively hydrophobic, while the azetidine ring and the fluoroacetic acid group could introduce some polarity. Its melting and boiling points, solubility, and other properties would depend on the specific arrangement of these groups .Aplicaciones Científicas De Investigación
Protecting Groups in Peptide Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative closely related to the compound , is extensively used as a protecting group for hydroxy-groups in peptide synthesis. It is compatible with a variety of acid- and base-labile protecting groups, offering the advantage of being conveniently removed without affecting other sensitive groups (Gioeli & Chattopadhyaya, 1982). Additionally, Fmoc amino acids are fundamental in solid-phase peptide synthesis, demonstrating the method's flexibility and capability to synthesize biologically active peptides and proteins (Fields & Noble, 2009).
Metal Ion Detection
Compounds structurally related to 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]-2-fluoroacetic acid have been studied for their potential in detecting metal ions. For instance, the coordination and fluorescence properties of specific fluorophores in the detection of intracellular Zn2+ ions have been examined, indicating their utility in biochemical and medical research (Hendrickson et al., 2003).
Synthesis of Complex Molecules
The use of Fmoc-protected amino acids in the synthesis of complex molecules such as oligomers derived from neuraminic acid analogues demonstrates the compound's versatility in creating diverse biochemical structures (Gregar & Gervay-Hague, 2004). This application underlines the importance of such protected amino acids in facilitating the synthesis of molecules with potential therapeutic uses.
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]-2-fluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO5/c21-17(18(23)24)20(26)10-22(11-20)19(25)27-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,26H,9-11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXMZXKZRWGLCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(C(=O)O)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

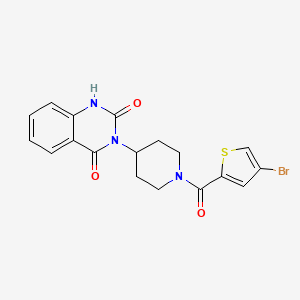
![tert-Butyl N-[cyano(4-methoxyphenyl)methyl]carbamate](/img/structure/B2934475.png)
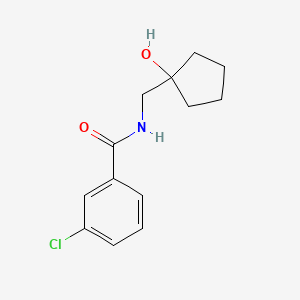
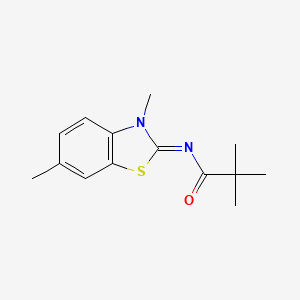
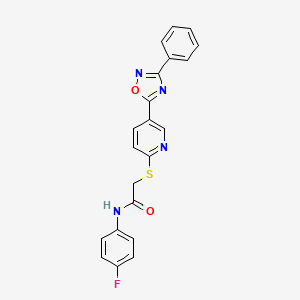
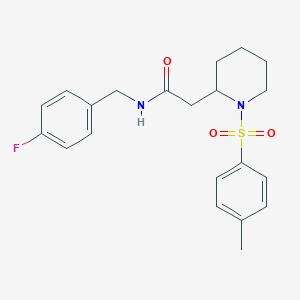
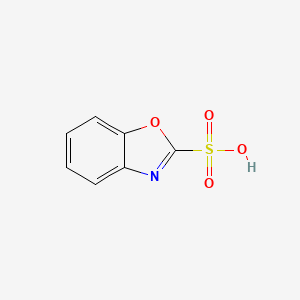

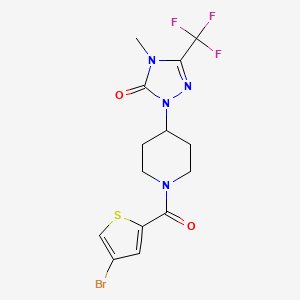

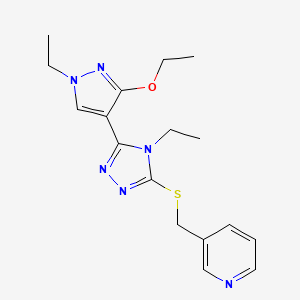
![[1-(Thiophen-3-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride](/img/structure/B2934494.png)
